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Compound of Interest

Compound Name: Einecs 302-119-6

Cat. No.: B12673449

Einecs 302-119-6, chemically known as 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-2-buten-1-
one, and more commonly referred to as B-damascenone, is a significant compound in the
fragrance and flavor industries. This technical guide provides a comprehensive overview of its
structural elucidation and characterization for researchers, scientists, and professionals in drug
development.

Chemical Identity and Properties

B-Damascenone is a member of the rose ketones family, which also includes damascones and
ionones.[1] It is a cyclic monoterpene ketone characterized by a 2,6,6-trimethylcyclohexa-1,3-
diene ring substituted with a crotonoyl group.[2] This structure leads to its distinct and potent
aroma, making it a key contributor to the scent of roses, despite its low natural concentrations.

[1]3]

Table 1: Physicochemical Properties of 3-Damascenone
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Property Value Reference
Molecular Formula Ci3H180 [4]
Molecular Weight 190.28 g/mol [2]
Appearance Pale yellow to yellow liquid [2]

Odor Floral, fruity [2]

Boiling Point 274.00 to 276.00 °C @ 760.00 o]

mm Hg
Density 0.945-0.952 g/cm3 (20°C) [2][5]

Refractive Index

1.508-1.514 (20°C)

[2][5]

Solubility

1 mlin 10 ml 95% alcohol
(ethanol)

[2]

Vapor Pressure

0.85 Pa @ 20°C

[5]

Flash Point

>100°C

[5]

Structural Elucidation and Spectroscopic

Characterization

The structural confirmation of B-damascenone relies on a combination of spectroscopic

techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry

(MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectroscopy are fundamental for determining the carbon-hydrogen

framework of B-damascenone.

Table 2: *H NMR Spectral Data for 3-Damascenone (400 MHz, CDCIs)
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Chemical Shift (5, Coupling Constant

Multiplicity Assignment

ppm) (J, Hz)

6.73 dg 15.6, 6.9 1H

6.17 dqg 15.6, 1.7 1H

1.99 t 6.6 2H

1.92 dd 6.9,1.6 3H
1.73-1.65 m 2H

151 S 3H

149-1.44 m 2H

1.02 S 6H

Reference:[6]

Table 3: 3C NMR Spectral Data for f-Damascenone (101 MHz, CDCls)
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Chemical Shift (6, ppm) Assignment
202.4 C=0
146.0 C

140.3 CH
134.8 CH
130.6 C

38.9 CH2
335 CH2
31.3 C

29.0 2x CHs
21.4 CHs
19.0 CH2
18.5 CHs

Reference:[6]

Mass Spectrometry (MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for both
separating B-damascenone from complex mixtures, such as essential oils, and for providing
information about its molecular weight and fragmentation pattern.[3]

Table 4: Key Mass Spectral Fragments for f-Damascenone
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miz Relative Intensity

190 [M]* (Molecular lon)

175

121

105

91

77

69

Reference:[3]

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

Table 5: Infrared (IR) Absorption Bands for f-Damascenone

Wavenumber (cm~12) Functional Group
1647 C=0 (Ketone)

1442 C-H bend

1378 C-H bend

1290 C-O stretch

1238 C-O stretch

973 C=C bend (trans)

Reference:[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible characterization.
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Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify 3-damascenone in a sample.
Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Column: A non-polar capillary column, such as HP-5 or DB-5, is typically used.[7]
Carrier Gas: Helium.[7]

Injection: The sample is injected into the GC inlet where it is vaporized.

Temperature Program: A temperature ramp is employed to separate compounds based on
their boiling points. A typical program might start at a lower temperature (e.g., 70°C) and
ramp up to a higher temperature (e.g., 290°C).[7]

Detection: The separated compounds enter the mass spectrometer, where they are ionized
(typically by electron ionization) and fragmented. The mass-to-charge ratio of the fragments
is detected, producing a mass spectrum.

Data Analysis: The retention time and the mass spectrum of the sample are compared to a
known standard of 3-damascenone for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of 3-damascenone.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).

Sample Preparation: A small amount of purified B-damascenone is dissolved in a deuterated
solvent, typically chloroform-d (CDCIs).[6]

Acquisition: *H and 3C NMR spectra are acquired.

Data Analysis: The chemical shifts (&), coupling constants (J), and integration of the peaks
are analyzed to assign the protons and carbons in the molecule.

Infrared (IR) Spectroscopy
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e Objective: To identify the functional groups in 3-damascenone.
e Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

o Sample Preparation: The analysis is often performed on the neat liquid sample using an
Attenuated Total Reflectance (ATR) accessory.[6]

e Acquisition: The IR spectrum is recorded over a range of wavenumbers (e.g., 4000-400
cm™1).

o Data Analysis: The positions and intensities of the absorption bands are correlated with
known vibrational frequencies of functional groups.

Synthesis and Biosynthesis

B-Damascenone can be obtained through chemical synthesis or is produced naturally in
various plants.

Chemical Synthesis Workflow

One common synthetic route involves the cyclization of citral to form a-cyclogeranic acid,
followed by a series of reactions to introduce the butenone side chain and form the final
product.[8]

A simplified workflow for the chemical synthesis of B-damascenone.

Biosynthetic Pathway

In nature, damascenones are derived from the degradation of carotenoids.[1] The biosynthesis
of B-damascenone starts from the common isoprenoid precursors, isopentenyl pyrophosphate
(IPP) and farnesyl pyrophosphate (FPP).

An overview of the biosynthetic pathway leading to 3-damascenone.

Isomeric Forms

It is important to distinguish B-damascenone from its isomers, such as a-damascone and &-
damascone, which differ in the position of the double bonds within the cyclohexene ring and the
butenone side chain.[5]
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Logical relationship between damascones and damascenones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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